

A Comparative Guide to Characterizing EVA Copolymer Composition with TGA and DSC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene-vinyl acetate*

Cat. No.: *B8514405*

[Get Quote](#)

Ethylene-vinyl acetate (EVA) copolymers are versatile thermoplastics whose properties are largely dictated by the weight percentage of vinyl acetate (VA) in their composition. Accurate characterization of this composition is crucial for researchers, scientists, and drug development professionals to ensure material consistency, predict performance, and control quality in applications ranging from photovoltaic encapsulants to drug delivery systems. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two powerful, yet distinct, thermal analysis techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols.

Thermogravimetric Analysis (TGA): Direct Compositional Measurement

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For EVA copolymers, TGA provides a direct method for determining the VA content by monitoring its distinct two-stage thermal degradation process.

- Deacetylation: The first weight loss step, typically occurring between 300°C and 400°C, corresponds to the elimination of acetic acid from the vinyl acetate units.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Polymer Backbone Degradation: The second stage, at higher temperatures (around 440-470°C), is the degradation of the remaining polyethylene backbone.[\[1\]](#)[\[3\]](#)

The weight percentage of VA can be calculated directly from the percentage of mass lost in the first deacetylation step. TGA is often considered the most reliable method for determining VA content, as it can be applied to both raw and cured EVA samples.[4][5]

Differential Scanning Calorimetry (DSC): Correlating Thermal Properties with Composition

DSC measures the heat flow required to change a sample's temperature in comparison to a reference. This technique identifies thermal transitions that are directly influenced by the copolymer's composition.[6][7] Key properties determined by DSC include:

- Glass Transition Temperature (Tg): The temperature at which the amorphous portion of the polymer transitions from a rigid to a more flexible state.
- Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt.
- Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the molten state.

For EVA copolymers, an increase in the VA content introduces more amorphous regions, which disrupts the crystallinity of the polyethylene segments.[1][8] This leads to a predictable, linear decrease in the Tg, Tm, and Tc.[1][5] Analysis of published data reveals that for every 1 wt% increase in VA content, the Tg, Tm, and Tc decrease by approximately 0.46°C, 1.36°C, and 2.08°C, respectively.[4][5] Beyond material composition, DSC is also a valuable tool for determining the degree of crystallinity and the degree of crosslinking in cured EVA samples, which is crucial for performance evaluation.[2][9]

Performance Comparison: TGA vs. DSC for EVA Characterization

The following table summarizes the quantitative data and key characteristics that can be obtained from TGA and DSC analysis of EVA copolymers.

Parameter	Thermogravimetric Analysis (TGA)	Differential Scanning Calorimetry (DSC)
Primary Measurement	Mass Loss vs. Temperature	Heat Flow vs. Temperature
Compositional Analysis	Direct quantification of Vinyl Acetate (VA) content from the deacetylation weight loss step. [5] [10]	Indirect determination of VA content through correlation with thermal transitions (Tg, Tm, Tc). [1] [5]
Key Thermal Events	- Onset of degradation- Two-stage decomposition (deacetylation and backbone degradation) [1] [3]	- Glass Transition Temperature (Tg)- Melting Temperature (Tm)- Crystallization Temperature (Tc) [4] [6]
Other Characterizations	- Thermal stability [6] [7] - Can be coupled with FT-IR to identify evolved gases [11]	- Degree of Crystallinity- Degree of Crosslinking (Curing) [2] [9] - Curing kinetics [12]
Applicability to Cured Samples	Highly reliable for determining VA content in cured (crosslinked) samples. [4] [5]	Can be used to determine the degree of cure and thermal properties of cured samples. [9]

Experimental Protocols

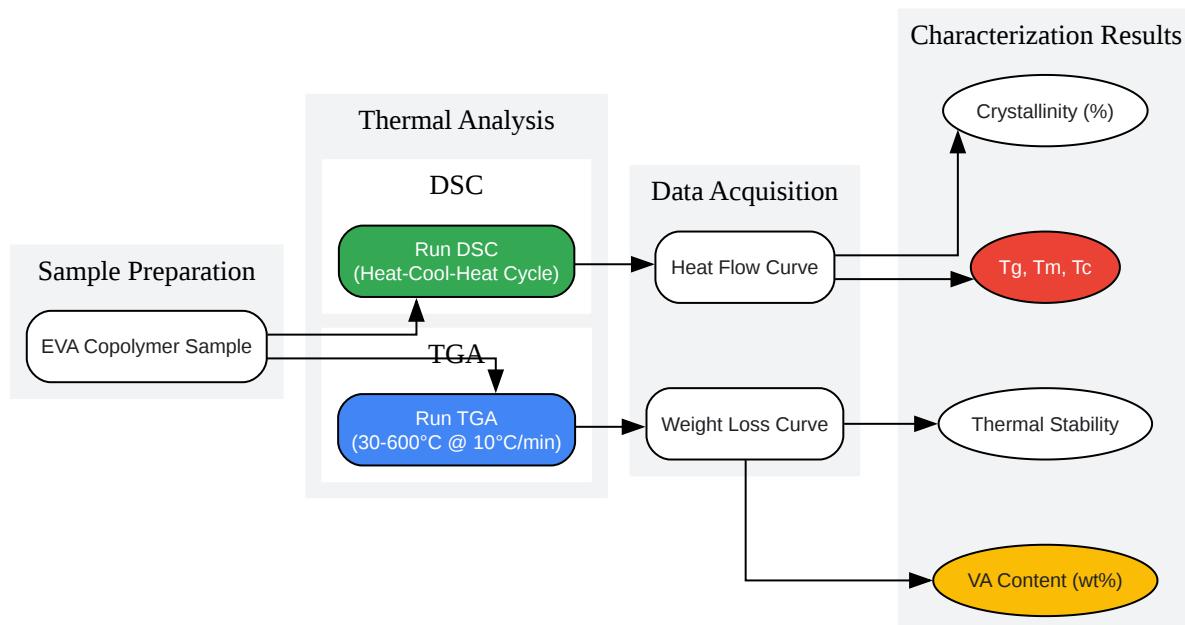
TGA Protocol for VA Content Determination

This protocol outlines a typical TGA experiment for quantifying the vinyl acetate content in an EVA copolymer.

- Instrument: A calibrated Thermogravimetric Analyzer.
- Sample Preparation: Accurately weigh approximately 10 mg of the EVA sample into a platinum or ceramic TGA pan.
[\[7\]](#)[\[13\]](#)
- Experimental Conditions:
 - Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
[\[7\]](#)[\[12\]](#)

- Temperature Program:
 - Equilibrate at 30°C.
 - Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7]
[13]
- Data Analysis:
 - Plot the weight percent as a function of temperature.
 - Identify the first distinct weight loss step between approximately 300°C and 400°C.
 - Calculate the percentage weight loss (ΔW) in this step.
 - Determine the Vinyl Acetate (VA) weight percent using the ratio of the molecular weights of vinyl acetate (86.09 g/mol) and acetic acid (60.05 g/mol). The formula is: VA (wt%) = $\Delta W (\%) * (86.09 / 60.05)$

DSC Protocol for Thermal Property Characterization


This protocol describes a standard heat-cool-heat DSC method to determine the thermal properties of an EVA copolymer.

- Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[9]
- Sample Preparation: Accurately weigh 5-10 mg of the EVA sample into an aluminum DSC pan and hermetically seal it.
- Experimental Conditions:
 - Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 50 mL/min.[9]
 - Temperature Program:
 - First Heating Scan: Equilibrate at -50°C. Ramp the temperature from -50°C to 135°C at a heating rate of 10°C/min.[14] This scan erases the polymer's prior thermal history.

- Cooling Scan: Cool the sample from 135°C to -50°C at a controlled rate of 10°C/min. [\[14\]](#)
- Second Heating Scan: Heat the sample from -50°C to 135°C at a rate of 10°C/min. [\[14\]](#)
- Data Analysis:
 - Tg: Determined from the second heating scan as the midpoint of the step change in the heat flow curve.
 - Tc: Determined from the cooling scan as the peak temperature of the exothermic crystallization event.
 - Tm: Determined from the second heating scan as the peak temperature of the endothermic melting event.
 - Degree of Crystallinity (%Xc): Calculated from the second heating scan using the formula: $\%Xc = (\Delta H_f / (\Delta H_{f,100\%} * w)) * 100$ where ΔH_f is the heat of fusion of the sample, w is the weight fraction of polyethylene in the EVA copolymer, and $\Delta H_{f,100\%}$ is the heat of fusion for 100% crystalline polyethylene (~293 J/g). [\[14\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive characterization of EVA copolymer composition and properties using both TGA and DSC.

[Click to download full resolution via product page](#)

Caption: Workflow for EVA copolymer analysis using TGA and DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archive.uax.com [archive.uax.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Poly(ethylene-co-vinyl acetate) (EVA) Using Thermal Analytical Techniques | Semantic Scholar [semanticscholar.org]

- 5. Characterization of Poly(ethylene-co-vinyl acetate) (EVA) Using Thermal Analytical Techniques [journal.rubber.or.kr]
- 6. Determination of Crystallinity, Composition, and Thermal stability of Ethylene Vinyl Acetate Encapsulant used for PV Module Lamination | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Determination of Crystallinity, Composition, and Thermal stability of Ethylene Vinyl Acetate Encapsulant used for PV Module Lamination | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. archive.uax.com [archive.uax.com]
- 9. www1.eere.energy.gov [www1.eere.energy.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mt.com [mt.com]
- 13. Quantification of Aerospace Polymer Blends by Thermogravimetric Analysis and Infrared Spectrometry [redalyc.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [A Comparative Guide to Characterizing EVA Copolymer Composition with TGA and DSC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8514405#characterization-of-eva-copolymer-composition-using-tga-and-dsc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com